molecular formula C16H14N4OS B2548211 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034265-10-4

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2548211
CAS No.: 2034265-10-4
M. Wt: 310.38
InChI Key: RIFKPVQZEUPCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone” is a heterocyclic compound featuring an azetidine ring conjugated with a 1,2,3-triazole moiety substituted with a phenyl group, and a thiophene-2-yl methanone group. The azetidine (four-membered nitrogen-containing ring) introduces structural rigidity, while the triazole and thiophene groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical or materials science applications. Its molecular formula is C₁₆H₁₄N₄OS, with a molecular weight of 310.37 g/mol (calculated). The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the azetidine and thiophene moieties .

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFKPVQZEUPCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a novel organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula for this compound is C21H17N5O2SC_{21}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 403.46 g/mol. The structure includes:

  • Azetidine ring
  • Triazole moiety
  • Thiazole ether

These structural components are known to contribute to diverse pharmacological properties.

Antimicrobial and Antifungal Properties

Compounds containing triazole and thiazole moieties are often associated with significant antimicrobial and antifungal activities. For instance, the presence of the triazole ring is linked to effective antifungal properties, as seen in various triazole-based antifungals that target fungal infections . The unique combination of the azetidine and triazole structures in this compound may enhance its bioactivity compared to other similar compounds.

Anticancer Activity

Recent studies have indicated that triazole derivatives possess anticancer properties. The interaction of this compound with the aromatase enzyme is particularly noteworthy as it inhibits estrogen biosynthesis, which is crucial in certain cancer types, particularly breast cancer. The inhibition mechanism involves hydrogen bonding between the nitrogen atoms of the triazole ring and the carbonyl group of the compound, leading to decreased estrogen levels.

The primary target for this compound is the aromatase enzyme. The compound's interaction with this enzyme disrupts the normal biosynthesis of estrogens, which can be beneficial in treating estrogen-dependent cancers.

Synthesis Methods

The synthesis of this compound can be approached through various methodologies involving cyclization reactions of thiosemicarbazides and appropriate aromatic isothiocyanates. These methods yield high-purity products suitable for biological testing .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
Antimicrobial Activity Triazole derivatives exhibited significant antimicrobial effects against various pathogens .
Anticancer Studies Compounds similar to (3-(4-phenyltriazol)azetidin) showed promising results in inhibiting cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity .
Anti-inflammatory Effects Some derivatives demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and synthetic features of the target compound with related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties Reference
(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone Azetidine + 1,2,3-triazole Phenyl, thiophen-2-yl methanone 310.37 Not reported High rigidity, potential bioactivity
(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one Azetidine + 1,2,3-triazole Thiophen-2-yl, α,β-unsaturated ketone 260.31 Not reported Conjugated system for UV absorption
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane Oxepane (7-membered ring) Phenyl 229.28 88% Oil form, moderate polarity (Rf = 0.60)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole Difluorophenyl, sulfonyl, ethanone 535.56 Not reported Enhanced metabolic stability
3-(4-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)(p-tolyl)methanone 1,2,4-triazole + thiadiazole Trimethoxyphenyl, p-tolyl 522.61 Not reported QSAR-studied for bioactivity

Key Differences and Implications

  • Ring Size : Azetidine (4-membered) vs. oxepane (7-membered) affects conformational flexibility and steric bulk. Smaller rings may enhance target engagement but increase synthetic difficulty.
  • Substituent Effects: Thiophen-2-yl methanone provides distinct electronic properties vs. phenylsulfonyl () or trimethoxyphenyl () groups, influencing solubility and receptor affinity.
  • Synthetic Accessibility : High yields in oxepane derivatives (88%) vs. unreported yields for the target compound suggest room for optimization in azetidine-triazole chemistry.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole moiety is universally synthesized via CuAAC, a cornerstone of click chemistry. For this compound, the reaction involves 3-azidoazetidine and phenylacetylene under catalytic Cu(I) conditions. The azide precursor, 3-azidoazetidine, is prepared by treating azetidin-3-amine with sodium nitrite and hydrochloric acid, followed by azide substitution using sodium azide.

Reaction Conditions:

  • Solvent: tert-Butanol/water (1:1)
  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
  • Temperature: 60°C, 12 hours
  • Yield: 78–85%

The product, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine, is isolated via column chromatography (silica gel, ethyl acetate/hexane). Nuclear Magnetic Resonance (NMR) confirms triazole regioselectivity, with a singlet at δ 8.02 ppm (1H, triazole-H) and azetidine protons resonating between δ 3.50–4.20 ppm.

Azetidine Ring Construction via Cyclization

Alternative routes bypass preformed azetidine by constructing the ring post-triazole formation. A linear precursor, 1-(3-chloropropyl)-4-phenyl-1H-1,2,3-triazole, undergoes base-mediated cyclization.

Procedure:

  • Precursor: 1-(3-chloropropyl)-4-phenyl-1H-1,2,3-triazole
  • Base: Potassium carbonate (2 eq)
  • Solvent: Dimethylformamide (DMF), 80°C, 6 hours
  • Yield: 65–70%

This method circumvents challenges in handling strained azetidine intermediates but requires stringent temperature control to minimize side reactions.

Acylation with Thiophene-2-Carbonyl Chloride

The thiophene-2-carbonyl group is introduced via N-acylation of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine. Thiophene-2-carbonyl chloride is synthesized by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux.

Acylation Conditions:

  • Solvent: Dichloromethane (DCM), 0°C → room temperature
  • Base: Triethylamine (2 eq)
  • Reaction Time: 4 hours
  • Yield: 80–88%

Characterization Data:

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.45–7.20 (m, 5H, phenyl-H), 7.00 (d, 1H, thiophene-H), 4.50–3.80 (m, 4H, azetidine-H).

Alternative Pathways and Optimization

One-Pot Sequential Synthesis

Recent advances explore tandem CuAAC-acylation in a single reactor. After CuAAC completion, the reaction mixture is cooled to 0°C, and thiophene-2-carbonyl chloride is added directly. This reduces purification steps but risks copper residue contamination.

Key Parameters:

  • Catalyst Removal: Chelating resins post-reaction
  • Yield: 72–75%

Solvent and Catalyst Screening

A comparative study of solvents (DMF, acetonitrile, THF) and catalysts (CuI, CuBr, Cu nanoparticles) revealed optimal performance in tert-butanol/water with CuI, achieving 85% yield.

Table 1. Solvent and Catalyst Impact on CuAAC Yield

Solvent Catalyst Yield (%)
tert-Butanol/H₂O CuSO₄ 85
DMF CuI 78
THF CuBr 65

Analytical and Spectroscopic Validation

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water) confirms purity (>98%). Mass spectrometry (ESI-MS) displays [M+H]⁺ at m/z 351.1, aligning with the molecular formula C₁₈H₁₆N₄OS. Thermal gravimetric analysis (TGA) indicates stability up to 200°C, critical for storage and handling.

Q & A

Q. What synthetic strategies are recommended for constructing the azetidine-triazole-thiophene scaffold in this compound?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by coupling with an azetidine moiety. Key steps include:

  • Triazole formation : Reacting 4-phenyl-1H-1,2,3-triazole precursors with propargyl derivatives under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in solvents like DMF or THF .
  • Azetidine functionalization : Introducing the azetidine ring via nucleophilic substitution or Buchwald-Hartwig amination, often requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Thiophene coupling : Final acylation of the azetidine nitrogen with thiophene-2-carbonyl chloride in dichloromethane (DCM) under inert conditions .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • ¹H/¹³C NMR : The azetidine ring protons appear as distinct multiplets between δ 3.5–4.5 ppm, while the triazole proton resonates as a singlet near δ 7.8–8.2 ppm. Thiophene protons show characteristic splitting patterns at δ 7.0–7.5 ppm .
  • IR : Stretching vibrations for the ketone (C=O) appear at ~1650–1700 cm⁻¹, and triazole C-N bonds at ~1450–1500 cm⁻¹ .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N content) to rule out impurities .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate unreacted starting materials .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals .
  • TLC monitoring : Track reaction progress using Rf values (e.g., 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56° .
  • Intermolecular interactions : Hydrogen bonding between the triazole N-H and thiophene S atoms stabilizes the lattice, impacting solubility and melting point (~180–190°C) .
  • Torsional angles : The azetidine-thiophene dihedral angle (~45°) affects conformational flexibility and ligand-receptor binding .

Q. What computational methods can predict the compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The triazole and thiophene moieties show strong π-π stacking with aromatic residues (e.g., Phe330 in EGFR) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values using Hammett constants .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites for electrophilic substitution .

Q. How can contradictory data in SAR studies be resolved?

  • Control experiments : Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis of the azetidine ring, which may alter activity .
  • Meta-analysis : Compare bioassay results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific off-target effects .
  • Isosteric replacement : Substitute thiophene with furan or pyrrole to isolate the contribution of sulfur to activity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole formationCuSO₄, Na ascorbate, DMF, 60°C8598%
Azetidine couplingPd(OAc)₂, XPhos, K₂CO₃, DME7295%
Thiophene acylationThiophene-2-COCl, DCM, 0°C6897%
Data compiled from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.